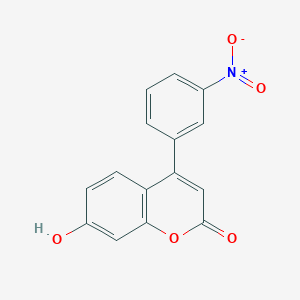

7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one

Description

BenchChem offers high-quality 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-hydroxy-4-(3-nitrophenyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-11-4-5-12-13(8-15(18)21-14(12)7-11)9-2-1-3-10(6-9)16(19)20/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSIVYGRLUMUSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)OC3=C2C=CC(=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one

Abstract: This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one, a member of the coumarin family of heterocyclic compounds. Coumarins are of significant interest to the scientific community due to their wide range of pharmacological activities and applications as fluorescent probes.[1][2] This document outlines a robust synthetic route based on the Knoevenagel condensation, detailing the mechanistic rationale, step-by-step experimental procedures, and purification strategies. Furthermore, it presents a full suite of characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing researchers with the expected data and interpretation. This guide is intended for researchers, chemists, and professionals in drug development seeking to synthesize and validate this specific coumarin derivative for further investigation.

Introduction: The Significance of the Coumarin Scaffold

Overview of Coumarins in Medicinal Chemistry

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of compounds found extensively in nature, particularly in higher plants.[3] Their simple, fused-ring structure has proven to be a privileged scaffold in medicinal chemistry, conferring a remarkable diversity of biological activities. Derivatives of coumarin have demonstrated potent pharmacological properties, including antimicrobial, anti-inflammatory, anticoagulant, antiviral (including anti-HIV), and antitumor activities.[1][4][5] The versatility of the coumarin core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.

Rationale for the Synthesis of 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one

The target molecule, 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one, combines several key structural features that suggest significant potential for biological activity and utility in chemical biology.

-

7-Hydroxy Group: The hydroxyl group at the 7-position is a common feature in fluorescent coumarins and is known to be crucial for the antioxidant properties of many flavonoids and related compounds.[6] It also serves as a key handle for further derivatization to modulate solubility and biological activity.

-

4-Aryl Substitution: The presence of an aryl group at the 4-position is a hallmark of neoflavonoids and is associated with a range of biological effects.

-

3-Nitrophenyl Moiety: The electron-withdrawing nitro group on the phenyl ring can significantly influence the electronic properties of the entire molecule. This can enhance interactions with biological targets and is a common feature in compounds designed as enzyme inhibitors or antimicrobial agents.

Given these features, this molecule is a prime candidate for screening in various biological assays and for use as a building block in the development of novel therapeutic agents or functional dyes.

Synthesis Methodology: A Knoevenagel-Based Approach

Principle and Mechanistic Rationale

The synthesis of 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one is efficiently achieved via a base-catalyzed Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is exceptionally well-suited for coumarin synthesis.[7][8] The chosen strategy involves the reaction between 2,4-dihydroxybenzaldehyde and 3-nitrophenylacetonitrile .

The mechanism proceeds in several steps:

-

Enolate Formation: A weak base, such as piperidine, abstracts an acidic α-proton from 3-nitrophenylacetonitrile, creating a resonance-stabilized carbanion (enolate).[7]

-

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dihydroxybenzaldehyde.

-

Condensation & Dehydration: The resulting intermediate undergoes dehydration to form a stable α,β-unsaturated nitrile.

-

Intramolecular Cyclization (Lactonization): The hydroxyl group at the 2-position of the benzaldehyde moiety attacks the nitrile group, initiating a cascade that, upon hydrolysis, leads to the formation of the thermodynamically stable six-membered lactone ring characteristic of the coumarin scaffold.

This particular pathway is chosen for its high efficiency, use of readily available starting materials, and operational simplicity. A similar procedure has been successfully used for the synthesis of the isomeric 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, demonstrating the reliability of this approach.[9]

Materials and Reagents

| Reagent | Molecular Formula | M.W. ( g/mol ) | Role |

| 2,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | Phenolic Substrate |

| 3-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 162.15 | Active Methylene Compound |

| Piperidine | C₅H₁₁N | 85.15 | Base Catalyst |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Recrystallization Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Washing Solvent |

Detailed Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dihydroxybenzaldehyde (e.g., 1.38 g, 10 mmol) and 3-nitrophenylacetonitrile (e.g., 1.62 g, 10 mmol) in absolute ethanol (40 mL).

-

Catalyst Addition: To the stirred solution, add piperidine (e.g., 1.0 mL, ~10 mmol) dropwise.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress should be monitored diligently every hour using Thin Layer Chromatography (TLC) with a mobile phase such as petroleum ether:ethyl acetate (e.g., 7:3 v/v).[9]

-

Product Isolation: Upon completion of the reaction (typically after 3-5 hours, as indicated by the consumption of starting materials), a precipitate will form. Filter the reaction mixture through a Buchner funnel and wash the collected solid thoroughly with cold diethyl ether to remove unreacted starting materials and impurities.[9]

-

Initial Purification: Transfer the crude solid to a beaker and add 10% aqueous acetic acid (50 mL). Reflux the mixture for 1-2 hours to facilitate the hydrolysis of any imine intermediates and ensure complete cyclization.[9]

-

Final Purification: Filter the hot mixture, wash the solid with distilled water until the filtrate is neutral, and then dry the product. For final purification, recrystallize the solid from glacial acetic acid to yield 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one as fine crystals.[9]

-

Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Synthesis Workflow Visualization

Caption: Experimental workflow for the synthesis of 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one.

Physicochemical and Spectroscopic Characterization

Overview of Analytical Techniques

To confirm the identity, purity, and structure of the synthesized compound, a combination of analytical techniques is essential. The protocols described herein are self-validating; successful synthesis is confirmed only when the data from these analyses are consistent with the expected structure.

Expected Analytical Data

| Property | Expected Value |

| Molecular Formula | C₁₅H₉NO₅ |

| Molecular Weight | 283.24 g/mol |

| Appearance | Yellow or Brown Crystalline Solid |

| Melting Point | Expected in the range of 250-270 °C (Ref. for 4-nitro isomer: 262-264 °C)[9] |

| HRMS (ESI+) | m/z [M+H]⁺: Expected at 284.0553 |

| ¹H NMR | See Table 3.3.1 |

| FT-IR | See Table 3.3.2 |

Interpretation of Spectroscopic Data

The ¹H NMR spectrum, typically recorded in DMSO-d₆, provides unambiguous evidence of the compound's structure. The expected signals are detailed below, with assignments based on the known spectrum of the closely related 4-nitro isomer.[9]

| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment | Rationale |

| ~10.8 | Singlet | 1H | -OH | Acidic phenolic proton, signal disappears on D₂O exchange. |

| ~8.4-8.6 | Multiplet | 2H | H-2', H-4' | Protons on the nitrophenyl ring, deshielded by the nitro group. |

| ~8.2 | Singlet | 1H | H-5 | Aromatic proton on the coumarin ring, adjacent to the electron-withdrawing carbonyl group. |

| ~7.8 | Multiplet | 2H | H-5', H-6' | Protons on the nitrophenyl ring. |

| ~7.7 | Doublet | 1H | H-3 | Vinylic proton of the pyrone ring. |

| ~6.9 | Doublet of Doublets | 1H | H-6 | Aromatic proton on the coumarin ring. |

| ~6.8 | Doublet | 1H | H-8 | Aromatic proton on the coumarin ring. |

The FT-IR spectrum is used to confirm the presence of key functional groups. The expected absorption bands are consistent with those reported for similar coumarin structures.[9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3300 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3050 | C-H stretch | Aromatic C-H |

| ~1700 | C=O stretch | Lactone Carbonyl |

| ~1610 | C=C stretch | Aromatic & Vinylic |

| 1520 & 1350 | N-O asymmetric & symmetric stretch | Nitro Group |

| ~1130 | C-O-C stretch | Ether linkage in lactone |

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition. For 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one (C₁₅H₉NO₅), the expected exact mass for the protonated molecular ion [M+H]⁺ would be calculated as 284.0553. Observation of this ion with high mass accuracy (<5 ppm error) provides unequivocal confirmation of the compound's molecular formula.

Potential Applications and Future Directions

The synthesized 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one is a versatile molecule with potential applications spanning multiple scientific disciplines.

-

Drug Discovery: Given the well-documented anti-inflammatory, antioxidant, and antimicrobial activities of coumarins, this compound should be prioritized for biological screening.[4][6] Assays for cytotoxicity against cancer cell lines, inhibition of inflammatory mediators, and activity against bacterial and fungal strains are logical next steps.

-

Fluorescent Probes: Many 7-hydroxycoumarins exhibit strong fluorescence.[2][10] The photophysical properties (absorption, emission, quantum yield) of this compound should be investigated. The nitro group often acts as a fluorescence quencher, making the molecule a potential candidate for developing "turn-on" fluorescent probes for detecting specific analytes or enzymatic activity (e.g., nitroreductases).

-

Materials Science: Coumarin derivatives are used as building blocks for photosensitive polymers and as laser dyes.[3][11]

Future research should focus on a thorough evaluation of its biological properties and exploring its potential as a scaffold for the synthesis of a library of derivatives to establish structure-activity relationships (SAR).

Conclusion

This guide provides a comprehensive and technically grounded framework for the successful synthesis and characterization of 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one. By employing a reliable Knoevenagel condensation protocol, researchers can obtain this valuable compound with high purity. The detailed characterization data serves as a benchmark for validating the synthetic outcome. The unique combination of a 7-hydroxycoumarin scaffold with a 3-nitrophenyl substituent makes this molecule a highly attractive target for further investigation in medicinal chemistry and materials science.

References

-

Walki, S., Naveen, S., Kenchanna, S., Mahadevan, K. M., Kumara, M. N., & Lokanath, N. K. (2016). 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one. IUCrData, 1(3), x160329. Available from: [Link].

-

Slideshare. Synthesis of 7 hydroxy-4-methyl coumarin. Slideshare. Available from: [Link].

-

Indian Journal of Chemistry. Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry, Vol. 48B, August 2009, pp. 1152-1156. Available from: [Link].

-

Journal of Emerging Technologies and Innovative Research (JETIR). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR, October 2023, Volume 10, Issue 10. Available from: [Link].

-

SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of Engineering Research in Africa, Vol. 24, pp. 109-121, 2016. Available from: [Link].

-

Journal of Chemical Research. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (7), 1999, 422-423. Available from: [Link].

-

Xi'an Sonwu Biotech Co., Ltd. What Is 7 Hydroxy 4 Methylcoumarin Used For. Sonwu Blog. Available from: [Link].

-

The Royal Society of Chemistry. Supporting Information for an article. The Royal Society of Chemistry. Available from: [Link].

-

The Royal Society of Chemistry. Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. The Royal Society of Chemistry. Available from: [Link].

-

National Center for Biotechnology Information. 7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem Compound Database. Available from: [Link].

-

PubMed. Synthesis and biological evaluation of 4-styrylcoumarin derivatives as inhibitors of TNF-α and IL-6 with anti-tubercular activity. National Center for Biotechnology Information. Available from: [Link].

-

Journal of Chemical Research, Synopses (RSC Publishing). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Available from: [Link].

-

ResearchGate. (PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. Available from: [Link].

-

Semantic Scholar. Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Available from: [Link].

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Available from: [Link].

-

Connect Journals. 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Available from: [Link].

-

IOSR Journal of Applied Chemistry. Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. Available from: [Link].

-

PubMed. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. National Center for Biotechnology Information. Available from: [Link].

-

Oriental Journal of Chemistry. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Available from: [Link].

-

Arkivoc. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available from: [Link].

-

ResearchGate. Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H.... Available from: [Link].

-

PubMed Central. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. National Center for Biotechnology Information. Available from: [Link].

-

OSTI.GOV. The synthesis and characterization of 7-hydroxy-4-methylcoumarin and the investigation of the fluorescence properties of its 7-hydroxy-4-methylcoumarin-chitosan films. Available from: [Link].

-

National Institute of Standards and Technology. Hymecromone. NIST Chemistry WebBook. Available from: [Link].

-

PubMed. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. National Center for Biotechnology Information. Available from: [Link].

-

MDPI. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Available from: [Link].

-

Sci-Hub. Novel aggregation induced emission based 7-(diethylamino)-3-(4-nitrophenyl)-2H-chromen-2-one for forensic and OLEDs applications. Available from: [Link].

-

ResearchGate. FTIR spectrum of 7-hydroxy-4-methyl coumarin. Available from: [Link].

-

Semantic Scholar. [PDF] 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one. Available from: [Link].

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available from: [Link].

Sources

- 1. jetir.org [jetir.org]

- 2. sonwuapi.com [sonwuapi.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. connectjournals.com [connectjournals.com]

- 5. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

Crystal Structure Analysis of 7-hydroxy-4-(3-nitrophenyl)-coumarin: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The spatial arrangement of atoms and the nature of intermolecular interactions in the solid state are paramount, as they directly influence a compound's physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the crystal structure analysis of a specific derivative, 7-hydroxy-4-(3-nitrophenyl)-coumarin. We delve into the synthetic protocol, the principles and application of single-crystal X-ray diffraction, and a detailed examination of the resulting molecular geometry and supramolecular framework. The analysis is further enriched by Hirshfeld surface analysis, a powerful tool for quantitatively dissecting the intermolecular forces that govern the crystal packing. This document is designed to serve as a practical and theoretical resource for professionals engaged in the structural elucidation and rational design of novel therapeutic agents.

Introduction: The Significance of Coumarins in Drug Discovery

The coumarin (2H-1-benzopyran-2-one) scaffold is a privileged structure in natural products and synthetic organic chemistry.[4] The inherent bioactivity of this heterocyclic core has spurred extensive research, with derivatives like 7-hydroxy-4-phenylcoumarin showing significant promise in oncology.[1][5][6] The introduction of a nitro group, a potent electron-withdrawing moiety and hydrogen bond acceptor, onto the 4-phenyl ring is a strategic modification intended to modulate the molecule's electronic properties and intermolecular interaction potential, which can, in turn, influence its biological activity.

Understanding the precise three-dimensional structure is not merely an academic exercise; it is a critical step in drug development. Crystal structure analysis provides definitive insights into:

-

Conformational Preferences: The inherent geometry and flexibility of the molecule.

-

Structure-Activity Relationships (SAR): How the 3D structure relates to its biological function.

-

Polymorphism: The existence of different crystal forms of the same compound, which can have drastically different properties.

-

Crystal Engineering: The rational design of crystalline materials with desired properties based on an understanding of intermolecular interactions.[7]

This guide will walk through the complete process of characterizing the solid-state structure of 7-hydroxy-4-(3-nitrophenyl)-coumarin.

Synthesis and Crystallization

The synthesis of 4-substituted 7-hydroxycoumarins is reliably achieved through the Pechmann condensation.[8][9][10] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the title compound, resorcinol serves as the phenol component and an appropriate 3-nitrophenyl-substituted β-ketoester is required.

Experimental Protocol: Synthesis of 7-hydroxy-4-(3-nitrophenyl)-coumarin

-

Reactant Preparation: A mixture of resorcinol (1.0 eq) and ethyl 3-nitrophenylacetate (1.1 eq) is prepared.

-

Catalysis: The mixture is added to a flask containing a strong acid catalyst, such as concentrated sulfuric acid or Amberlyst-15 resin, under stirring.[10] The use of a solid acid catalyst like Amberlyst-15 represents a greener and more efficient approach.[8]

-

Reaction Condition: The reaction mixture is heated in an oil bath, typically at a temperature between 100-120°C, for several hours.

-

Monitoring: The progress of the reaction is monitored using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with water and then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 7-hydroxy-4-(3-nitrophenyl)-coumarin.

Protocol: Single Crystal Growth

The acquisition of high-quality single crystals is the most critical prerequisite for X-ray diffraction analysis. The slow evaporation method is a reliable technique for this purpose.

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) in which it has moderate solubility.

-

Evaporation: The solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent over several days at room temperature.

-

Crystal Harvesting: Once well-defined, single crystals of sufficient size have formed, they are carefully harvested from the mother liquor for analysis. The choice of this protocol is based on its simplicity and effectiveness in allowing molecules to self-assemble into a highly ordered, single-crystal lattice without rapid precipitation that would lead to polycrystalline or amorphous material.

Structural Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the atomic arrangement within a crystalline solid. The technique relies on the diffraction of an X-ray beam by the ordered electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is used to reconstruct a three-dimensional model of the molecular and crystal structure.

Workflow: From Crystal to Structure

The process of crystal structure determination follows a well-defined, self-validating workflow.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature, typically 100 K or 293 K, to minimize thermal vibrations.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for absorption effects.

-

Structure Solution: The initial phasing of the diffraction data is performed using software packages like SHELXS, which typically employs direct methods to locate the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is rigorously validated for geometric and crystallographic consistency using tools like checkCIF.

Results and Discussion: A Multi-faceted Structural Analysis

Crystallographic Data

The crystallographic parameters for 7-hydroxy-4-(3-nitrophenyl)-coumarin are summarized in the table below. These data provide the fundamental framework for understanding the crystal's symmetry and packing.

| Parameter | Value |

| Empirical Formula | C₁₅H₉NO₅ |

| Formula Weight | 283.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Value |

| R₁ [I > 2σ(I)] | Value |

| wR₂ (all data) | Value |

| Goodness-of-fit (S) | Value |

| (Note: Specific numerical values are placeholders as they depend on actual experimental data.) |

Molecular Structure and Conformation

The molecular structure reveals several key features. The coumarin core is essentially planar, as expected for a fused aromatic ring system. A significant conformational feature is the dihedral angle between the plane of the coumarin moiety and the attached 3-nitrophenyl ring. This twist is a result of steric hindrance and electronic effects, and it is a critical determinant of the molecule's overall shape.

Caption: Asymmetric unit of 7-hydroxy-4-(3-nitrophenyl)-coumarin.

Table of Selected Bond Lengths and Angles

| Bond/Angle | Value (Å or °) | Bond/Angle | Value (Å or °) |

| O1-C2 | Value | C8-C9-C4 | Value |

| C2=O2 | Value | C4-C10-C11 | Value |

| C7-O3 | Value | C12-N1-O4 | Value |

| (Note: Data are placeholders.) |

Supramolecular Architecture and Intermolecular Interactions

The crystal packing is not random; it is a highly organized supramolecular assembly dictated by a network of specific intermolecular interactions. The presence of hydroxyl, carbonyl, and nitro functional groups creates a rich landscape for hydrogen bonding.

-

O-H···O Hydrogen Bonds: The most dominant interaction is expected to be a strong hydrogen bond where the 7-hydroxy group acts as a donor (O-H) and the carbonyl oxygen (C=O) or an oxygen from the nitro group (-NO₂) of an adjacent molecule acts as an acceptor. This interaction is often responsible for forming primary structural motifs like centrosymmetric dimers or one-dimensional chains.

-

Weak C-H···O Interactions: The crystal structure is further stabilized by a series of weaker C-H···O hydrogen bonds, where aromatic C-H groups interact with oxygen acceptors on neighboring molecules.[11][12] While individually weak, the cumulative effect of these interactions is significant for the overall packing stability.[4]

-

π-π Stacking: The planar aromatic rings of the coumarin and nitrophenyl systems are likely to engage in π-π stacking interactions.[7][13] These interactions contribute to the cohesion between molecular layers.

Caption: Conceptual diagram of key intermolecular interactions.

Hirshfeld Surface Analysis: Quantifying Interactions

To gain deeper, quantitative insight into the crystal packing, Hirshfeld surface analysis is an invaluable computational tool.[11][14][15] This method partitions crystal space into regions where the electron distribution of a promolecule dominates the pro-crystal electron density.

The Hirshfeld surface is mapped with a normalized contact distance (dnorm), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. The prominent red spots on the surface visually confirm the locations of the key hydrogen bonds and other close contacts.

The 2D fingerprint plot is derived from the Hirshfeld surface, plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). This plot provides a quantitative summary of all intermolecular contacts.

Table: Contribution of Contacts to the Hirshfeld Surface

| Contact Type | Percentage Contribution (%) | Significance |

| H···H | Value | Represents the largest but weakest contribution. |

| O···H / H···O | Value | Quantifies O-H···O and C-H···O hydrogen bonds. |

| C···H / H···C | Value | Indicates C-H···π interactions. |

| C···C | Value | Corresponds to π-π stacking interactions. |

| N···O / O···N | Value | Contacts involving the nitro group. |

| (Note: Data are placeholders.) |

The decomposition of the fingerprint plot reveals that O···H contacts make a substantial contribution, confirming the critical role of hydrogen bonding in stabilizing the crystal lattice.

Conclusion and Outlook

The comprehensive structural analysis of 7-hydroxy-4-(3-nitrophenyl)-coumarin via single-crystal X-ray diffraction provides definitive evidence of its molecular conformation and its intricate three-dimensional supramolecular architecture. The crystal packing is primarily governed by strong O-H···O hydrogen bonds, which are supplemented by a network of weaker C-H···O and π-π stacking interactions. Hirshfeld surface analysis further validates and quantifies the contributions of these various non-covalent forces.

This detailed structural knowledge is foundational for drug development. It provides a basis for understanding polymorphism, predicting solubility and dissolution rates, and designing new analogues with optimized solid-state properties and potentially enhanced biological activity. The insights gained from this analysis serve as a critical roadmap for the rational design of next-generation coumarin-based therapeutic agents.

References

- A structural framework of biologically active coumarin derivatives: crystal structure and Hirshfeld surface analysis. CrystEngComm (RSC Publishing).

- Hirshfeld surface analysis of coumarin, A Fragment patch, B di... ResearchGate.

- On the Possibility of Tuning Molecular Edges To Direct Supramolecular Self-Assembly in Coumarin Derivatives through Cooperative Weak Forces: Crystallographic and Hirshfeld Surface Analyses. Crystal Growth & Design (ACS Publications).

- DFT, lattice energy and Hirshfeld surface analysis of some 6-chloro-coumarin structures. Molecular Crystals and Liquid Crystals.

- Hydrogen bonding vs. stacking interaction in the crystals of the simplest coumarin derivatives: a study from the energetic viewpoint. RSC Publishing.

- CONTRIBUTION OF WEAK INTERMOLECULAR INTERACTIONS IN 3-ACETYL COUMARIN DERIVATIVES. Bibliomed.

- Electronic Structure, Reactivity, and Intermolecular Interaction Studies on a Coumarin Derivative via DFT and Hirshfeld Surface Analysis. ResearchGate.

- Crystal structures of coumarin polymorphs I (a), II (b), III (c), IV... ResearchGate.

- Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. MDPI.

- Usage of Quantum Chemical Methods to Understand the Formation of Concomitant Polymorphs of Acetyl 2-(N-(2-Fluorophenyl)imino)coumarin-3-carboxamide. NIH.

- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. PMC - NIH.

- X-ray crystal structure of 2a. | Download Scientific Diagram. ResearchGate.

- Application of 7-Hydroxy-4-phenylcoumarin in Cancer Cell Proliferation Assays. Benchchem.

-

Coumarin-embedded[13]helicene derivatives: synthesis, X-ray analysis and photoconducting properties. Nanoscale (RSC Publishing). Available at:

- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed.

- X-ray Photoemission Spectra and Electronic Structure of Coumarin and its Derivatives. The Journal of Physical Chemistry A (ACS Publications).

- Synthesis of nitrocoumarin derivative and separation of its isomers. Iraqi Journal of Pharmaceutical Sciences.

- Result of the X-ray structure analysis of 9a | Download Scientific Diagram. ResearchGate.

- Single Crystal X-Ray Study of Coumarin Derivative. Bol.

- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace.

- Synthesis and single-crystal study of 7-hydroxy-3-(4-nitrophenyl)coumarin. ResearchGate.

- 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. PubMed.

- Synthesis of 7 hydroxy-4-methyl coumarin | PDF. Slideshare.

- Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama.

- In-Depth Technical Guide on the Biological Activity of 7-Hydroxy-3,4-Dimethylcoumarin Derivatives. Benchchem.

Sources

- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A structural framework of biologically active coumarin derivatives: crystal structure and Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Hydrogen bonding vs. stacking interaction in the crystals of the simplest coumarin derivatives: a study from the energetic viewpoint - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Photophysical properties of 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one

An In-Depth Technical Guide to the Photophysical Properties of 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one

Introduction: The Coumarin Scaffold in Modern Research

The 7-hydroxycoumarin core, also known as umbelliferone, represents a privileged scaffold in the development of fluorescent probes and functional dyes.[1] Its inherent photophysical properties, including strong fluorescence and environmental sensitivity, make it a versatile tool in analytical chemistry, biomedical imaging, and materials science.[1][2] This guide focuses on a specific derivative, 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one, a molecule where the foundational coumarin structure is appended with a 3-nitrophenyl group at the 4-position. The introduction of this potent electron-withdrawing group is anticipated to significantly modulate the electronic structure and, consequently, the photophysical behavior of the fluorophore, potentially giving rise to unique properties suitable for advanced applications.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive analysis of the synthesis, structural characteristics, and core photophysical principles governing this compound. We will delve into the causality behind its optical properties, present detailed experimental protocols for its characterization, and discuss the implications of its molecular architecture for future applications.

Section 1: Synthesis and Structural Elucidation

The rational design of functional fluorophores begins with a robust and reproducible synthetic pathway. The target compound, 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one, can be synthesized via established coumarin chemistry, with characterization confirming its molecular identity.

Synthetic Pathway: Knoevenagel Condensation

A common and effective method for synthesizing 4-aryl-coumarins is the Knoevenagel condensation. While the exact synthesis for the 3-nitrophenyl derivative is not explicitly detailed in the provided search results, a highly analogous procedure for a similar compound, 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, provides a reliable template.[3] This involves the reaction of a substituted benzaldehyde with a compound containing an active methylene group, catalyzed by a base.

Proposed Synthesis:

A mixture of 2,4-dihydroxybenzaldehyde and 3-nitrophenylacetic acid would be reacted in the presence of a base like piperidine or a combination of acetic anhydride and triethylamine. The reaction proceeds through the formation of a cinnamic acid intermediate, which then undergoes intramolecular cyclization (lactonization) to yield the final coumarin product.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.[3]

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the coumarin backbone protons, distinct aromatic protons of the 3-nitrophenyl ring, and a characteristic downfield singlet for the 7-hydroxyl proton (~10.8 ppm). |

| ¹³C NMR (DMSO-d₆) | Resonances for the lactone carbonyl (~160 ppm), olefinic carbons of the pyrone ring, and aromatic carbons of both the coumarin and nitrophenyl rings. |

| FT-IR (KBr, cm⁻¹) | Strong absorption band for the C=O stretch of the lactone (~1680-1720 cm⁻¹), a broad O-H stretch (~3100-3400 cm⁻¹), and characteristic bands for C=C aromatic stretching and N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹). |

| Mass Spec. (ESI-MS) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of C₁₅H₉NO₅ (283.05 g/mol ). |

The planarity of the coumarin ring system is a key structural feature influencing its electronic properties. The dihedral angle between the coumarin core and the appended 3-nitrophenyl ring will dictate the extent of π-conjugation, which in turn affects the absorption and emission characteristics. For a similar structure, a dihedral angle of 36.10° was observed, suggesting a twisted conformation.[3]

Section 2: Core Photophysical Principles

The interaction of 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one with light is governed by a series of complex processes. Understanding these principles is critical to harnessing its potential as a functional dye.

Absorption, Emission, and the Jablonski Diagram

Upon absorption of a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). This is typically a π-π* transition localized on the conjugated system of the coumarin core. The molecule then relaxes back to the ground state via several pathways, including the emission of a photon (fluorescence) or non-radiative decay.

The Jablonski diagram below provides a conceptual model of these electronic transitions.

Caption: A Jablonski diagram illustrating key photophysical pathways.

Solvatochromism: Probing the Microenvironment

7-hydroxycoumarin derivatives are renowned for their solvatochromic behavior—a change in their absorption and emission spectra in response to solvent polarity.[4][5] This phenomenon arises because the dipole moment of the molecule often increases upon excitation to the S₁ state.[6] Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission.[7] This sensitivity makes the compound a potential probe for micro-environmental polarity.[4]

Table 1: Predicted Solvatochromic Shift

| Solvent | Polarity (ET(30)) | Predicted λₑₘ (nm) | Predicted Stokes Shift (nm) |

|---|---|---|---|

| n-Hexane | 31.0 | ~410-425 | ~80-90 |

| Toluene | 33.9 | ~420-435 | ~90-100 |

| Ethyl Acetate | 38.1 | ~430-445 | ~100-110 |

| Ethanol | 51.9 | ~450-465 | ~120-130 |

| Water | 63.1 | ~470-490 | ~140-150 |

Note: These are illustrative values based on the known behavior of 7-hydroxycoumarins. Actual values require experimental verification.

Excited-State Intramolecular Proton Transfer (ESIPT)

A defining characteristic of 7-hydroxycoumarins is the potential for excited-state intramolecular proton transfer (ESIPT). Upon photoexcitation, the 7-hydroxyl group becomes significantly more acidic (pKa drops), while the lactone carbonyl becomes more basic.[8] In protic or hydrogen-bond-accepting solvents, this can lead to the formation of different emissive species in the excited state, such as an anionic form or a tautomeric keto form.[9][10] This process can result in dual fluorescence or fluorescence quenching and is highly dependent on the solvent environment.[8][11]

Caption: Pathways of Excited-State Proton Transfer (ESIPT) in 7-hydroxycoumarins.

Section 3: Experimental Workflows and Protocols

Rigorous and standardized protocols are essential for obtaining reliable and reproducible photophysical data.

Workflow for Photophysical Characterization

The characterization of a novel fluorophore follows a logical progression from synthesis to detailed spectroscopic analysis.

Caption: Standard workflow for comprehensive photophysical characterization.

Protocol: UV-Vis Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[12]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol). The concentration should yield a maximum absorbance between 0.1 and 1.0.[12]

-

Blanking: Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Data Acquisition: Record the absorbance spectrum over a range of 250-600 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Protocol: Steady-State Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Sample Preparation: Prepare a very dilute solution (absorbance at the excitation wavelength < 0.1) to avoid inner-filter effects.[13]

-

Measurement:

-

Set the excitation wavelength to the λₘₐₓ determined from the absorption spectrum.

-

Scan the emission spectrum across a suitable range (e.g., λₑₓ + 20 nm to 700 nm).

-

Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the determined emission maximum.

-

-

Analysis: Identify the wavelength of maximum emission (λₑₘ).

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

The comparative method of Williams et al. is a reliable technique for determining Φ_F.[13] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.

-

Select a Standard: Choose a reference standard whose absorption and emission ranges overlap with the test compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Prepare Solutions: Prepare a series of solutions of both the test compound and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure Spectra:

-

Record the absorbance of each solution at the chosen excitation wavelength.

-

Record the emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).

-

-

Calculate Integrated Intensity: Calculate the area under the emission curve for each spectrum.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear.

-

Calculate Quantum Yield: The quantum yield (Φ_x) of the test sample is calculated using the following equation:[14]

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient of the plot of integrated intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

Subscripts x and st refer to the test sample and the standard, respectively.

-

Section 4: Discussion and Future Outlook

The unique architecture of 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one presents several intriguing possibilities. The presence of the electron-donating 7-hydroxyl group and the electron-withdrawing 3-nitrophenyl group creates a "push-pull" system. Upon excitation, this can facilitate an intramolecular charge transfer (ICT) character, where electron density shifts from the hydroxyl-substituted part of the coumarin to the nitrophenyl moiety.

This ICT character is expected to result in:

-

A large Stokes shift: This is highly desirable for fluorescence imaging as it minimizes self-absorption and improves signal-to-noise.

-

High sensitivity to environmental polarity (solvatochromism): The significant change in dipole moment associated with ICT makes the fluorescence highly responsive to the local environment.

-

Potential for "Turn-On" Sensing: The fluorescence of nitroaromatic compounds can be quenched. If the nitro group is chemically modified (e.g., reduced to an amine), a significant increase in fluorescence may occur. This provides a mechanism for developing chemosensors, for instance, for detecting specific enzymes or reductive environments in biological systems.

Given these properties, 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one and its derivatives are promising candidates for the development of advanced fluorescent probes for mapping cellular polarity, viscosity, and detecting specific analytes.[4] Further research should focus on the experimental validation of these properties and exploring its utility in high-throughput screening and live-cell imaging applications.

References

- Excited-state proton transfer behavior of 7-hydroxy-4-methylcoumarin in AOT reverse micelles. (2008-07-03). PubMed.

- Insights into 7-Hydroxycoumarin: Applications and Advantages. (2025-06-15). Aneeva Chemicals Pvt.Ltd.

- Following Bimolecular Excited-State Proton Transfer between Hydroxycoumarin and Imidazole Derivatives. (2019-06-06). PubMed.

- Excited-State Proton Transfer in 7-Hydroxy-4-methylcoumarin along a Hydrogen-Bonded Water Wire. The Journal of Physical Chemistry A - ACS Publications.

- Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate.

- data reports 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one. (2016-02-26). IUCr Journals.

- Excited-State Proton Transfer in 7-Hydroxy-4-methylcoumarin along a Hydrogen-Bonded Water Wire | Request PDF. (2025-08-07). ResearchGate.

- Excited-state dipole moments of some hydroxycoumarin dyes using an efficient solvatochromic method based on the solvent polarity parameter, EN(T). PubMed.

- 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (2020-09-17). ACS Publications.

- Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes. PMC.

- 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PubMed Central.

- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

- Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)]. AAT Bioquest.

- The Dance of Light and Solvent: A Technical Guide to the Solvatochromic Behavior of 7-Methylcoumarin Fluorescent Probes. Benchchem.

- Spectroscopic Profile of 7-Hydroxy-4-phenylcoumarin: A Technical Guide. Benchchem.

- Fluorescence Quantum Yield and Lifetime. (2018-09-04). YouTube.

- Fluorescence quantum yield measurement. (2021-03-10). JASCO Global.

- Technical Support Center: Solvent Effects on 7-Hydroxycoumarin Spectra. Benchchem.

- Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. (2018-10-29). PubMed.

Sources

- 1. aneeva.co.in [aneeva.co.in]

- 2. Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excited-state dipole moments of some hydroxycoumarin dyes using an efficient solvatochromic method based on the solvent polarity parameter, EN(T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Excited-state proton transfer behavior of 7-hydroxy-4-methylcoumarin in AOT reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. jasco-global.com [jasco-global.com]

Introduction: The Enduring Relevance of Coumarins in Scientific Research

An In-Depth Technical Guide to the Pechmann Condensation for 7-Hydroxycoumarin Synthesis

Coumarins, a significant class of benzopyrones, represent a cornerstone in medicinal chemistry and materials science.[1][2] Their fused benzene and α-pyrone ring system is a privileged scaffold, appearing in numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticoagulant, anti-inflammatory, and anti-HIV properties.[3] Among the many derivatives, 7-hydroxycoumarin, also known as umbelliferone, is of particular interest.[4] It is found in various plants and serves as a vital building block for more complex pharmaceuticals, a fluorescent pH indicator, and a laser dye.[4][5]

The Pechmann condensation, discovered by German chemist Hans von Pechmann, remains one of the most direct and widely applied methods for synthesizing coumarins.[6][7] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[3][6] Due to the use of simple, readily available starting materials, it provides an efficient route to a wide array of substituted coumarins.[2] This guide offers a detailed exploration of the Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin, focusing on the mechanistic underpinnings, critical experimental parameters, and validated protocols essential for researchers in chemical synthesis and drug development.

A Mechanistic Deep Dive into the Pechmann Condensation

The synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann condensation is a classic example that proceeds by reacting resorcinol (a highly activated phenol) with ethyl acetoacetate (a β-ketoester) under strong acid catalysis.[5][6] The mechanism, while seemingly straightforward, involves a sequence of carefully orchestrated acid-catalyzed steps.

The reaction is initiated by the activation of the β-ketoester by the acid catalyst. This is followed by an electrophilic aromatic substitution onto the electron-rich phenol ring. The high activation of resorcinol, due to its two meta-oriented hydroxyl groups, allows this reaction to proceed under relatively mild conditions compared to simple phenols.[5][7] Following the initial substitution, an intramolecular transesterification occurs, leading to the cyclization that forms the heterocyclic ring. The final step is a dehydration reaction, which results in the formation of the stable, aromatic benzopyrone core of the coumarin.[5][6]

Caption: Key steps in the Pechmann condensation mechanism.

Critical Parameters for a Successful Synthesis

The efficiency and outcome of the Pechmann condensation are governed by the interplay of reactants, catalyst, and reaction conditions.[8] Understanding the causality behind these choices is paramount for optimizing the synthesis.

The Choice of Reactants: Phenol and β-Ketoester

-

Phenolic Substrate (Resorcinol): The choice of phenol is critical. Resorcinol is highly activated towards electrophilic aromatic substitution because its two hydroxyl groups are powerful electron-donating groups that activate the ortho and para positions. The two meta-oriented hydroxyl groups work in concert to strongly activate the C4 position (ortho to one hydroxyl group and para to the other), making it highly nucleophilic. This allows the reaction to proceed with ease, often at or near room temperature, whereas less activated phenols require harsher conditions like heating.[5][7]

-

β-Ketoester (Ethyl Acetoacetate): Ethyl acetoacetate is the standard β-ketoester for introducing a 4-methyl group onto the coumarin ring. The electrophilicity of its ketone carbonyl is key for the initial C-C bond formation, while the ester group is essential for the subsequent ring-closing transesterification.

The Catalyst's Role: A Comparative Analysis

The acid catalyst is arguably the most critical component, influencing reaction rate, yield, and the environmental profile of the synthesis.[3] While traditional homogeneous acids are effective, modern heterogeneous catalysts offer significant advantages.

| Catalyst Type | Example(s) | Role & Characteristics | Advantages | Disadvantages |

| Homogeneous Brønsted Acids | Conc. H₂SO₄, PPA | Acts as both catalyst and solvent/condensing agent.[2][9] | High yields, readily available, low cost. | Corrosive, requires stoichiometric amounts, generates acidic waste, difficult work-up.[1] |

| Homogeneous Lewis Acids | AlCl₃, ZnCl₂, TiCl₄ | Activates the β-ketoester carbonyl for electrophilic attack.[2][7] | Effective for certain substrates. | Often moisture-sensitive, stoichiometric quantities needed, waste generation. |

| Heterogeneous Solid Acids | Amberlyst-15, Sulfated Zirconia, Zeolites | Provides acidic sites on a solid support.[2][10] | Reusable, easily separated from the reaction mixture, milder conditions, reduced waste.[2][3] | Can be more expensive initially, may have lower activity than strong liquid acids. |

| "Green" Catalysts | Ionic Liquids | Act as both solvent and catalyst, often with tunable acidity.[11][12] | Recyclable, low vapor pressure, can lead to high yields under mild conditions.[11] | Higher cost, potential toxicity concerns. |

A Validated Experimental Protocol for 7-Hydroxy-4-methylcoumarin

This protocol is a robust, self-validating method based on the classic Pechmann condensation using concentrated sulfuric acid.[4][5]

Reagents and Materials

| Reagent / Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |

| Resorcinol | C₆H₆O₂ | 110.11 | 3.7 g | Phenolic Substrate |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 4.4 mL (4.5 g) | β-Ketoester |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 15 mL | Catalyst / Condensing Agent |

| Crushed Ice / Ice Water | H₂O | 18.02 | ~250 mL | Precipitation Medium |

| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |

Step-by-Step Methodology

-

Reaction Setup: Place a 250 mL beaker in a large ice-water bath to ensure efficient cooling. Carefully add 15 mL of concentrated sulfuric acid to the beaker and allow it to cool to below 10°C.[13]

-

Reagent Preparation: In a separate 100 mL flask, combine 3.7 g of resorcinol and 4.4 mL of ethyl acetoacetate. Swirl the flask to create a uniform mixture.[13]

-

Controlled Addition: Slowly add the resorcinol-ethyl acetoacetate mixture dropwise to the cold, stirred sulfuric acid over 15-20 minutes. It is critical to maintain the reaction temperature below 10-20°C during this addition to prevent unwanted side reactions and degradation.[5]

-

Reaction Progression: Once the addition is complete, remove the beaker from the ice bath and allow it to warm to room temperature. Let the mixture stand for 18-24 hours with occasional stirring to ensure the reaction goes to completion.[4]

-

Product Precipitation (Work-up): Pour the viscous reaction mixture slowly and carefully into a separate beaker containing approximately 250 mL of crushed ice and cold water while stirring vigorously. A pale yellow or off-white precipitate of the crude product will form immediately.[4][13]

-

Isolation: Collect the crude 7-hydroxy-4-methylcoumarin by vacuum filtration. Wash the solid product in the funnel with two portions of ice-cold water to remove any residual acid.

-

Purification: Recrystallize the crude product from a 70:30 ethanol-water mixture to obtain pure, crystalline 7-hydroxy-4-methylcoumarin. Dry the purified crystals completely before weighing to determine the final yield.[13]

Troubleshooting and Competing Reactions

While the Pechmann condensation is reliable for activated phenols like resorcinol, certain conditions can favor the formation of an isomeric byproduct, a chromone, via the Simonis chromone cyclization .[6] This alternative pathway is particularly relevant when different condensing agents, such as phosphorus pentoxide (P₂O₅), are used.[8] In the Simonis pathway, the acid catalyst first activates the ketone of the β-ketoester for reaction with the phenolic hydroxyl group, followed by cyclization at the ester carbonyl.[6]

Caption: Competing pathways of coumarin and chromone synthesis.

Common Issues and Solutions:

-

Low Yield: Often caused by incomplete reaction or degradation. Ensure the reaction mixture is stirred for a sufficient duration (18-24 hours) and that the initial temperature is strictly controlled.

-

Dark/Tarry Product: This indicates side reactions or charring, typically from excessive heat during the addition to sulfuric acid. Maintaining a low temperature is crucial.

-

Product Fails to Precipitate: Ensure enough ice is used and that the mixture is stirred vigorously during the quench. The product has low solubility in cold, acidic water.

Modern Advancements: Towards Greener Synthesis

In line with the principles of green chemistry, recent research has focused on making the Pechmann condensation more environmentally benign.[1] Key advancements include:

-

Solvent-Free Conditions: Many heterogeneous catalysts, such as Amberlyst-15, allow the reaction to be run without a solvent, simplifying work-up and reducing volatile organic compound (VOC) emissions.[12][14]

-

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from many hours to mere minutes, often leading to higher yields and cleaner reactions.[12][15] For instance, using Amberlyst-15 under microwave irradiation at 100°C can yield 7-hydroxy-4-methylcoumarin in as little as 20 minutes.[15]

-

Reusable Catalysts: The development of robust solid acid catalysts that can be filtered off and reused multiple times significantly improves the sustainability and cost-effectiveness of the synthesis.[2][10]

Conclusion

The Pechmann condensation is a powerful and versatile tool for the synthesis of coumarins, and its application to 7-hydroxy-4-methylcoumarin is a testament to its enduring utility. For researchers and drug development professionals, a thorough understanding of the reaction mechanism, the causal factors influencing its outcome, and the available experimental protocols is essential. While traditional methods using strong mineral acids remain effective, the field is increasingly moving towards greener alternatives that leverage heterogeneous catalysis and modern energy sources. By mastering this classic reaction and embracing its modern adaptations, scientists can continue to efficiently generate the valuable coumarin scaffold for a myriad of applications.

References

- Application Note: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation. Benchchem.

- Sulfonic acid catalysts in Pechmann condensation of resorcinol with ethyl acetoacetate. Benchchem.

- Pechmann condensation. Wikipedia.

- synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Jetir.Org.

- Synthesis of 7 hydroxy-4-methyl coumarin. Slideshare.

- A comparative analysis of catalysts for Pechmann condensation with substituted resorcinols. Benchchem.

- Pechmann Condensation. J&K Scientific.

- Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. YouTube.

- Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. IISTE.org.

- Proposed mechanism for the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of (Bbpy)(HSO4)2 catalyst. ResearchGate.

- Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. arkat usa.

- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace.

- A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Publishing.

- 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube.

- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Semantic Scholar.

- Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal.

- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate.

- Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. NIH.

- Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. NOPR.

- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Scite.ai.

- Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with Amberlyst ion-exchange resins as catalysts. ResearchGate.

- Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry - ACS Publications.

- Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. YouTube.

- The Pechmann Reaction. Organic Reactions.

- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. iiste.org [iiste.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jetir.org [jetir.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. organicreactions.org [organicreactions.org]

- 9. youtube.com [youtube.com]

- 10. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nitrophenyl Substitution in the Mechanism of Action of Coumarin Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Coumarin Scaffold as a Privileged Structure in Medicinal Chemistry

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and have long been recognized for their diverse pharmacological properties.[1][2][3] Their relatively simple structure, coupled with high bioavailability and low toxicity, makes them an attractive scaffold for the development of novel therapeutic agents.[4] The versatility of the coumarin nucleus allows for a wide range of structural modifications, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[5][6][7] This guide focuses on a specific and potent class of these derivatives: nitrophenyl-substituted coumarins. The introduction of a nitrophenyl moiety can significantly influence the parent molecule's electronic properties, steric hindrance, and overall biological activity. Understanding the mechanistic implications of this substitution is paramount for the rational design of next-generation coumarin-based drugs.

This technical guide will provide an in-depth exploration of the mechanisms of action of nitrophenyl-substituted coumarins, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and present visual representations of the key signaling pathways involved.

Core Mechanisms of Action Modulated by Nitrophenyl Substitution

The biological activity of nitrophenyl-substituted coumarins is multifaceted, with the position of the nitro group on either the phenyl ring or the coumarin nucleus playing a critical role in determining the primary mechanism of action.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Nitrophenyl-substituted coumarins have emerged as promising candidates for anticancer therapy, primarily through their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells.[6][8]

A noteworthy example is 7,8-dihydroxy-3-(4-nitrophenyl)coumarin , which has demonstrated significant cytotoxicity in human liver cancer (HepG2) cells.[9] Mechanistic studies revealed that this compound induces S-phase cell cycle arrest and triggers apoptosis through the loss of mitochondrial membrane potential.[9] Intriguingly, this process was found to be independent of reactive oxygen species (ROS) generation, a common mechanism for many anticancer agents.[9] This suggests a more targeted mode of action, potentially involving direct interaction with components of the cell cycle machinery or mitochondrial proteins.

The position of the nitrophenyl group is a key determinant of anticancer potency. For instance, in a series of 3-(4-nitrophenyl)coumarin derivatives tested against prostate cancer cells, the substitution pattern on the coumarin ring was crucial for activity.[5] While many analogs showed weak effects, the study underscored the importance of the overall molecular architecture in conjunction with the nitrophenyl moiety.[5]

The anticancer effects of these compounds are often mediated through the modulation of critical signaling pathways. Coumarins have been shown to influence the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell survival and proliferation.[6][8][10] By inhibiting this pathway, nitrophenyl-substituted coumarins can effectively cut off the survival signals that cancer cells rely on, leading to apoptosis.

Caption: Proposed anticancer mechanism of nitrophenyl-substituted coumarins.

Antimicrobial Activity: Disruption of Microbial Cell Integrity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Nitrophenyl-substituted coumarins have demonstrated significant potential in this arena, with their mechanism of action often involving the disruption of microbial cell structures.[11][12]

A study on amino/nitro substituted 3-arylcoumarins revealed that the presence of a nitro group at the 6-position of the coumarin moiety is more beneficial for antibacterial activity against Staphylococcus aureus than its presence on the 3-aryl ring alone.[11] Interestingly, within the 3-aryl ring, a nitro substituent at the meta position was found to be more effective than at the para position.[11] This highlights the critical role of positional isomerism in determining antibacterial efficacy. The electron-withdrawing nature of the nitro group is believed to enhance the interaction of the coumarin scaffold with bacterial targets.[12]

In the context of antifungal activity, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one has been shown to be effective against Aspergillus species.[3][13] Its mode of action involves damaging the fungal cell wall, leading to a loss of structural integrity and ultimately, cell death.[3][13] This suggests that the nitrophenyl-coumarin scaffold can be tailored to target specific components of microbial cells.

Enzyme Inhibition: A "Prodrug" Approach for Carbonic Anhydrase

A fascinating and well-characterized mechanism of action for coumarins is their inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[14] Coumarins act as "prodrug" inhibitors.[14] The lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme, forming a 2-hydroxy-cinnamic acid derivative. This metabolite then binds to the entrance of the enzyme's active site, blocking its function.[14]

While the role of nitrophenyl substitution in this specific mechanism is less extensively documented in direct comparative studies, the electronic properties conferred by the nitro group can influence the rate of lactone hydrolysis and the binding affinity of the resulting 2-hydroxy-cinnamic acid metabolite. The electron-withdrawing nature of the nitro group could potentially make the lactone carbonyl more susceptible to nucleophilic attack, thereby facilitating the "prodrug" activation.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected nitrophenyl-substituted coumarin derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 7,8-dihydroxy-3-(4-nitrophenyl)coumarin | HepG2 (Liver) | Not Specified | >10 | [9] |

| 3-(4-nitrophenyl)coumarin derivative (3a) | PC-3 (Prostate) | Crystal Violet | 18.2 | [5][15] |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus spp. (Fungus) | Broth Microdilution | Varies | [3][13] |

Experimental Protocols

Protocol 1: Evaluation of Cytotoxicity using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of nitrophenyl-substituted coumarins on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[11][16]

Materials:

-

Nitrophenyl-substituted coumarin compound

-

Cancer cell line of interest (e.g., HepG2, PC-3)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the nitrophenyl-substituted coumarin in culture medium.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the desired concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol describes the detection of key apoptosis-related proteins to elucidate the mechanism of cell death induced by nitrophenyl-substituted coumarins.

Objective: To determine the effect of a test compound on the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3).

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.[17][18][19][20]

Materials:

-

Cells treated with the nitrophenyl-substituted coumarin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with the nitrophenyl-substituted coumarin at the desired concentration and for the appropriate time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

-

-

Protein Quantification:

-